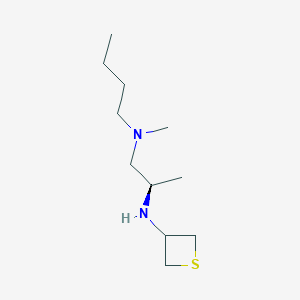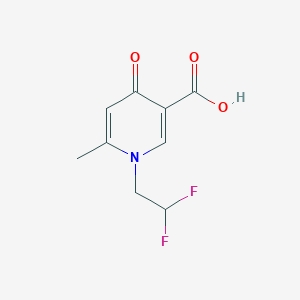![molecular formula C10H7BrO3S B13014443 Methyl 7-bromo-3-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B13014443.png)
Methyl 7-bromo-3-hydroxybenzo[b]thiophene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 7-bromo-3-hydroxybenzo[b]thiophene-2-carboxylate is a chemical compound belonging to the class of benzo[b]thiophene derivatives. These compounds are known for their diverse biological and chemical properties, making them valuable in various fields of research and industry. The structure of this compound includes a bromine atom at the 7th position, a hydroxyl group at the 3rd position, and a carboxylate ester group at the 2nd position on the benzo[b]thiophene ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 7-bromo-3-hydroxybenzo[b]thiophene-2-carboxylate typically involves the bromination of a precursor benzo[b]thiophene compound followed by esterification. One common method includes the use of bromine or a brominating agent to introduce the bromine atom at the desired position. The hydroxyl group can be introduced through a hydroxylation reaction, and the carboxylate ester group is formed via esterification with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 7-bromo-3-hydroxybenzo[b]thiophene-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction Reactions: The ester group can be reduced to an alcohol.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of substituted benzo[b]thiophene derivatives.
Oxidation: Formation of carbonyl-containing benzo[b]thiophene derivatives.
Reduction: Formation of alcohol-containing benzo[b]thiophene derivatives.
Aplicaciones Científicas De Investigación
Methyl 7-bromo-3-hydroxybenzo[b]thiophene-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mecanismo De Acción
The mechanism of action of methyl 7-bromo-3-hydroxybenzo[b]thiophene-2-carboxylate involves its interaction with specific molecular targets. The bromine atom and hydroxyl group play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 3-hydroxybenzo[b]thiophene-2-carboxylate: Lacks the bromine atom, resulting in different reactivity and biological properties.
Methyl 7-chloro-3-hydroxybenzo[b]thiophene-2-carboxylate: Contains a chlorine atom instead of bromine, leading to variations in chemical behavior and applications.
Methyl 7-bromo-2-hydroxybenzo[b]thiophene-3-carboxylate: Positional isomer with different substitution pattern, affecting its chemical and biological properties.
Uniqueness
Methyl 7-bromo-3-hydroxybenzo[b]thiophene-2-carboxylate is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of the bromine atom at the 7th position enhances its electrophilic character, making it a valuable intermediate in various synthetic transformations.
Propiedades
Fórmula molecular |
C10H7BrO3S |
|---|---|
Peso molecular |
287.13 g/mol |
Nombre IUPAC |
methyl 7-bromo-3-hydroxy-1-benzothiophene-2-carboxylate |
InChI |
InChI=1S/C10H7BrO3S/c1-14-10(13)9-7(12)5-3-2-4-6(11)8(5)15-9/h2-4,12H,1H3 |
Clave InChI |
HPSIGRYWDNGWSJ-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(C2=C(S1)C(=CC=C2)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[4,8-bis[5-(2-ethylhexylsulfanyl)-4-fluorothiophen-2-yl]-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane](/img/structure/B13014381.png)





![(4-Amino-7-bromopyrrolo[2,1-f][1,2,4]triazin-6-yl)methanol](/img/structure/B13014416.png)


![9-Fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-3,5,6,7-tetrahydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carbaldehyde](/img/structure/B13014433.png)

